Synthetic Accessibility: Regioselective Pd-Catalyzed Dechlorination Enables Efficient Preparation
2,7-Dichloropyrido[3,2-d]pyrimidine is synthesized via a selective palladium-catalyzed dechlorination of 2,4,7-trichloropyrido[3,2-d]pyrimidine at the C-4 position [1]. This contrasts with the synthesis of 2,4-dichloropyrido[3,2-d]pyrimidine, which requires a different synthetic route involving condensation of 3-aminopicolinic acid with urea followed by chlorination, as described in patent literature [2]. The Pd-catalyzed method provides a direct and efficient route to the 2,7-dihalogenated isomer, a key intermediate for subsequent regioselective derivatization.
| Evidence Dimension | Synthetic Route and Efficiency |
|---|---|
| Target Compound Data | Selective Pd-catalyzed dechlorination of 2,4,7-trichloropyrido[3,2-d]pyrimidine at C-4. |
| Comparator Or Baseline | Synthesis of 2,4-dichloropyrido[3,2-d]pyrimidine via condensation of 3-aminopicolinic acid with urea followed by chlorination. |
| Quantified Difference | Not quantified; synthetic accessibility is contextual. |
| Conditions | Pd catalyst, ligand, base, solvent; Reaction conditions optimized for C-4 selectivity. |
Why This Matters
This specific synthetic route ensures access to the 2,7-regioisomer, which is essential for SAR studies and cannot be obtained via the classic condensation-chlorination method used for other regioisomers.
- [1] Tikad, A., Dehbi, O., Akssira, M., Aadil, M., Massip, S., Leger, J.-M., Jarry, C., Guillaumet, G., & Routier, S. (2013). Efficient Access to 2,7-Diarylated Pyrido[3,2-d]pyrimidines Involving Regioselective Pallado-dehalogenation and Suzuki Cross-Coupling Reactions. Synthesis, 45(04), 491-500. View Source
- [2] Pyrido (3, 2-d) pyrimidines and process of preparing same. (n.d.). Google Patents. View Source
